molecular formula C12H20N2O B1277607 2-[2-(Diethylamino)ethoxy]aniline CAS No. 109598-74-5

2-[2-(Diethylamino)ethoxy]aniline

Cat. No.: B1277607
CAS No.: 109598-74-5
M. Wt: 208.3 g/mol
InChI Key: VILFREPJMKUFNS-UHFFFAOYSA-N
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Description

2-[2-(Diethylamino)ethoxy]aniline is an aniline derivative featuring a diethylaminoethoxy substituent at the ortho position of the benzene ring. Its molecular formula is C₁₂H₂₀N₂O, with a molecular weight of 208.30 g/mol (calculated). The compound is structurally characterized by a tertiary amine (diethylamino group) linked via an ethoxy spacer to the aniline ring. This architecture confers both hydrophilic (amine) and lipophilic (ethyl groups) properties, making it relevant in medicinal chemistry and organic synthesis.

Its diethylaminoethoxy moiety is critical for interactions with biological targets, as seen in analogues such as amiodarone, an antiarrhythmic drug ().

Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-8-6-5-7-11(12)13/h5-8H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILFREPJMKUFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424635
Record name 2-[2-(diethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109598-74-5
Record name 2-[2-(diethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Diethylamino)ethoxy]aniline typically involves the reaction of 2-chloroethanol with diethylamine to form 2-(diethylamino)ethanol. This intermediate is then reacted with 2-nitrochlorobenzene under basic conditions to yield 2-[2-(diethylamino)ethoxy]nitrobenzene. Finally, the nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Diethylamino)ethoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Diethylamino)ethoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Diethylamino)ethoxy]aniline involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications
2-[2-(Diethylamino)ethoxy]aniline C₁₂H₂₀N₂O 208.30 Not Available Diethylaminoethoxy Pharmacological intermediates
2-[2-(Dimethylamino)ethoxy]aniline C₁₀H₁₆N₂O 180.25 1202-00-2 Dimethylaminoethoxy Nurr1 agonist synthesis ()
3-Chloro-2-[2-(diethylamino)ethoxy]aniline C₁₂H₁₉ClN₂O 242.75 946682-23-1 Chloro, diethylaminoethoxy Under research ()
4-[2-(2-Methoxyethoxy)ethoxy]aniline C₁₁H₁₇NO₃ 211.26 65673-48-5 Methoxyethoxyethoxy Polymer chemistry ()
DNTA C₁₉H₂₂F₃N₃O₂ 381.40 Not Available Nitro, trifluoromethyl Eag-1 inhibition studies ()

Research Findings and Implications

  • Steric and Electronic Effects: Diethylamino groups increase lipophilicity compared to dimethyl analogues, enhancing membrane permeability in drug candidates ().
  • Substituent Impact: Electron-withdrawing groups (e.g., Cl, NO₂) lower the pKa of the aniline NH₂ group, affecting protonation states and binding interactions ().
  • Safety Profiles: Ethoxy-linked anilines with branched chains (e.g., 2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]aniline) exhibit higher irritancy ().

Biological Activity

Overview

2-[2-(Diethylamino)ethoxy]aniline, with the molecular formula C12H20N2O and CAS number 109598-74-5, is an organic compound notable for its unique structural features that impart distinct chemical and biological properties. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound includes a diethylamino group attached to an ethoxy group, which is further connected to an aniline ring. This configuration enhances its solubility and reactivity compared to similar compounds.

PropertyValue
Molecular FormulaC12H20N2O
IUPAC NameThis compound
InChI KeyVILFREPJMKUFNS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. Additionally, metabolic transformations can lead to the formation of active metabolites that exert biological effects.

Antimicrobial Properties

Limited studies have explored the antimicrobial activity of this compound. One study reported moderate antibacterial activity against various bacterial strains, suggesting its potential as an antimicrobial agent. However, comprehensive investigations are necessary to fully elucidate its efficacy and mechanism of action in this context.

Enzyme Inhibition Studies

Research indicates that this compound may play a role in enzyme inhibition, particularly in studies aimed at understanding protein interactions. The presence of functional groups allows it to interact with enzymes, potentially modulating their activity.

Case Studies and Research Findings

  • Antibacterial Activity Study : A study conducted on the antibacterial properties of this compound revealed moderate effectiveness against several bacterial strains, indicating potential for further development as an antimicrobial agent.
  • Enzyme Interaction Research : Investigations into the compound's interaction with specific enzymes have shown promising results, suggesting that it could serve as a lead compound in drug development aimed at enzyme modulation.
  • Potential Anticancer Applications : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further exploration into its therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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